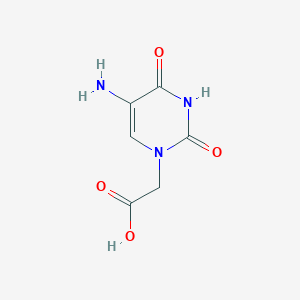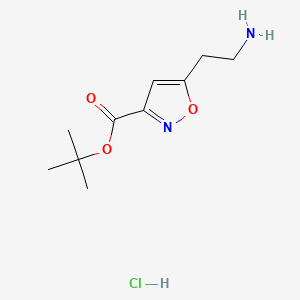![molecular formula C18H17ClN4OS B13482667 N-[(4-{2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methyl]-N-methylacetamide](/img/structure/B13482667.png)
N-[(4-{2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methyl]-N-methylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-{2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methyl]-N-methylacetamide is a compound known for its significant applications in various fields, particularly in agriculture as an insecticide. It is a member of the anthranilic diamide class of insecticides and is known for its effectiveness in controlling a wide range of pests.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-{2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methyl]-N-methylacetamide involves multiple steps. One common method starts with the preparation of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. This intermediate is then reacted with 2-amino-5-chloro-N,3-dimethylbenzamide to form the final product .
Industrial Production Methods
Industrial production of this compound typically involves a one-pot synthesis method, which is efficient and cost-effective. This method reduces the number of steps and the need for expensive reagents, making the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
N-[(4-{2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methyl]-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
N-[(4-{2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methyl]-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its effects on insect physiology and behavior.
Medicine: Investigated for potential therapeutic applications due to its bioactivity.
Industry: Widely used as an insecticide to protect crops from pests.
Mecanismo De Acción
The compound exerts its effects by acting as a ryanodine receptor agonist. Ryanodine receptors are ion channels that regulate the release of calcium from the sarcoplasmic reticulum in muscle cells. By activating these receptors, the compound causes an uncontrolled release of calcium, leading to muscle paralysis and death in insects .
Comparación Con Compuestos Similares
Similar Compounds
Chlorantraniliprole: Another anthranilic diamide insecticide with a similar mechanism of action.
Thiacloprid: A neonicotinoid insecticide that acts on nicotinic acetylcholine receptors.
Imidacloprid: Another neonicotinoid with a similar target but different chemical structure.
Uniqueness
N-[(4-{2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methyl]-N-methylacetamide is unique due to its high specificity for ryanodine receptors, making it highly effective against a broad spectrum of pests while having a lower impact on non-target organisms .
Propiedades
Fórmula molecular |
C18H17ClN4OS |
|---|---|
Peso molecular |
372.9 g/mol |
Nombre IUPAC |
N-[[4-[2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl]phenyl]methyl]-N-methylacetamide |
InChI |
InChI=1S/C18H17ClN4OS/c1-12(24)23(2)10-13-3-5-14(6-4-13)16-11-25-18(22-16)21-15-7-8-17(19)20-9-15/h3-9,11H,10H2,1-2H3,(H,21,22) |
Clave InChI |
BUJHLDFAPLRZAQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N(C)CC1=CC=C(C=C1)C2=CSC(=N2)NC3=CN=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{2-[(3,4-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13482592.png)
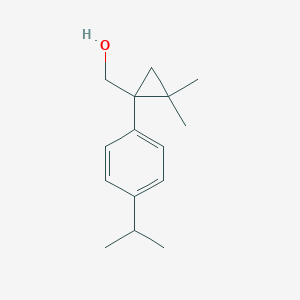
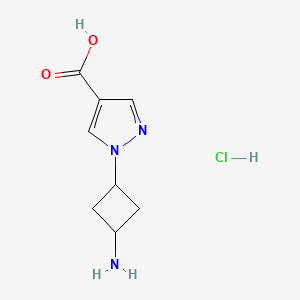
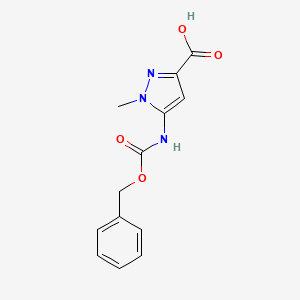
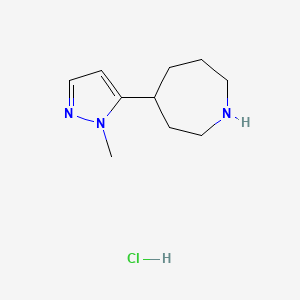
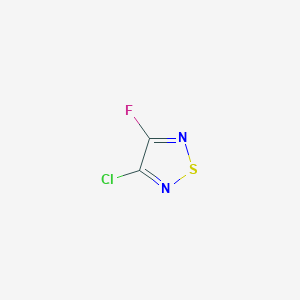

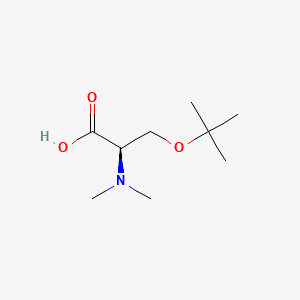
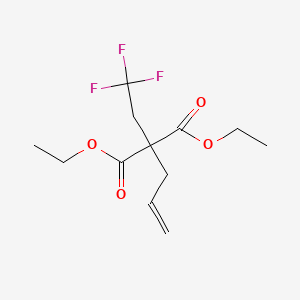
![(2-{6-chloro-2H,3H,4H-[1,3]oxazino[5,6-h]quinolin-3-yl}ethyl)diethylamine](/img/structure/B13482675.png)
